molecular formula C7H12N2O B2402301 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1533783-86-6

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B2402301
CAS No.: 1533783-86-6
M. Wt: 140.186
InChI Key: NTUWQPVDVNTTSI-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-4-chloropyrazole with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6-7(3-4-10)5-9(2)8-6/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUWQPVDVNTTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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